molecular formula C14H14ClNO3 B2522580 tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate CAS No. 1138161-19-9

tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate

Cat. No.: B2522580
CAS No.: 1138161-19-9
M. Wt: 279.72
InChI Key: NHLUPJYNPWVAHO-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate is a halogenated indole derivative with a tert-butoxycarbonyl (Boc) protective group at the indole nitrogen and a formyl substituent at the 3-position. This compound is synthesized via the Vilsmeier-Haack formylation of 6-chloroindole using POCl₃ and DMF, followed by Boc protection with Boc₂O and DMAP in THF . Its structure combines electrophilic reactivity (formyl group) and steric protection (Boc group), making it a versatile intermediate in pharmaceutical synthesis. For example, it is reduced to hydroxymethyl derivatives or brominated for use in cross-coupling reactions to construct complex bioactive molecules like αMe-6Cl-Trp(Boc)-OH .

Properties

IUPAC Name

tert-butyl 6-chloro-3-formylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLUPJYNPWVAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

    Procedure: The 6-chloroindole is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl 6-chloroindole-1-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution at the 6-Chloro Position

The electron-withdrawing chlorine atom at position 6 facilitates electrophilic substitution reactions under specific conditions. For example:

  • Suzuki-Miyaura Coupling : The chloro group undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives.
    Reagents : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1)
    Yield : ~75–85% (based on analogous brominated indole reactions).

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, 80°C6-Aryl substituted indole75–85

Oxidation and Reduction of the 3-Formyl Group

The aldehyde group at position 3 is highly reactive:

  • Oxidation to Carboxylic Acid :
    Reagents : KMnO₄, H₂O/acetone, 0°C → RT
    Product : 3-Carboxy-6-chloro-1H-indole-1-tert-butyl carboxylate.

  • Reduction to Hydroxymethyl :
    Reagents : NaBH₄, MeOH, 0°C
    Product : 3-Hydroxymethyl-6-chloro-1H-indole-1-tert-butyl carboxylate.

ReactionReagentsProductNotes
OxidationKMnO₄, H₂O/acetoneCarboxylic acid derivativepH-sensitive; side reactions possible
ReductionNaBH₄, MeOHAlcohol derivativeRequires anhydrous conditions

Nucleophilic Reactions at the Aldehyde Group

The formyl group participates in condensation and nucleophilic addition:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines.
    Conditions : EtOH, RT, 12h
    Yield : ~90%.

  • Wittig Reaction : Generates α,β-unsaturated ketones with ylides.

ReactionReagentsProductApplication
Schiff BaseR-NH₂, EtOHImine derivativeIntermediate for drug candidates
WittigPh₃P=CHCO₂Etα,β-Unsaturated esterBuilding block for heterocycles

Deprotection of the tert-Butyl Carboxylate

The tert-butyl group can be removed under acidic conditions:

  • Reagents : TFA/DCM (1:1), RT, 2h

  • Product : 6-Chloro-3-formyl-1H-indole (free NH at position 1).

Note : Deprotection enables further functionalization of the indole nitrogen for pharmaceutical applications .

Scientific Research Applications

Pharmaceutical Synthesis

Tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate serves as a crucial intermediate in synthesizing pharmaceutical agents. Its structure allows for the modification and development of compounds targeting various diseases, particularly neurological disorders and cancers.

Case Study: Anti-Cancer Properties

Research has demonstrated that derivatives of this compound exhibit promising anti-cancer properties. For instance, studies have shown that compounds synthesized from this compound can reactivate the p53 tumor suppressor pathway, which is vital in cancer treatment .

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to form complex indole derivatives. These derivatives are valuable in medicinal chemistry for developing new therapeutic agents.

Table: Comparison of Indole Derivatives

Compound NameKey FeaturesApplications
This compoundContains a formyl group enhancing reactivityPrecursor for anti-cancer agents
Tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylateHydroxymethyl group affects solubilityPotential lead for drug development
Tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylateSimilar structure with different reactivityUsed in synthetic pathways targeting cancer

Biological Research

In biological research, this compound is utilized to study its biological activity, particularly its potential as an anti-inflammatory and antioxidant agent. The compound's unique structure allows researchers to explore its interactions with various biological targets.

Insights from Biological Studies

Research indicates that this compound can modulate pathways involved in inflammation and oxidative stress, making it a candidate for developing new therapeutic strategies .

Material Science

The compound finds applications in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to the formation of materials with specific functionalities.

Applications in Advanced Materials

The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for various industrial applications .

Fluorescent Probes

This compound is also employed in creating fluorescent probes for bioimaging purposes. The ability to visualize biological processes in live cells has significant implications for cellular biology and medical diagnostics.

Case Study: Bioimaging Applications

Fluorescent probes derived from this compound have been developed to track cellular processes, allowing researchers to gain insights into cell behavior under various conditions .

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with multiple molecular targets, including enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl indole carboxylates arises from variations in substituents at the 3- and 6-positions. Below is a comparative analysis of tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate with five analogs, highlighting differences in molecular properties, reactivity, and applications.

Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Applications/Reactions
This compound Cl (6), CHO (3) C₁₄H₁₄ClNO₃ ~283.7 Electrophilic formyl; undergoes reduction Intermediate in peptide synthesis
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate Br (6), CHO (3) C₁₄H₁₄BrNO₃ 324.17 Bromine as leaving group; higher lipophilicity Cross-coupling reactions
tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate F (6), CHO (3) C₁₄H₁₄FNO₃ ~267.3 Electron-withdrawing F; increased aldehyde reactivity Bioactive molecule synthesis
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate F (6), I (3) C₁₃H₁₃FINO₂ ~377.2 Steric bulk from iodine; coupling reactions Radiolabeling or medicinal chemistry
tert-Butyl 6-amino-1H-indole-1-carboxylate NH₂ (6) C₁₃H₁₆N₂O₂ 236.28 Nucleophilic amino group; derivatization Building block for heterocycles

Key Findings

Halogen Effects: Chloro (Cl): Balances reactivity and stability. The chloro substituent is less reactive in nucleophilic substitutions than bromo or iodo but offers cost-effective synthesis . Bromo (Br): Enhances leaving-group ability, making it suitable for Suzuki-Miyaura cross-coupling reactions . Iodo (I): Provides steric bulk and participates in metal-catalyzed coupling (e.g., Sonogashira), though its higher molecular weight may reduce solubility .

Functional Group Variations: Formyl (CHO): Critical for further functionalization (e.g., reduction to hydroxymethyl or conversion to carboxylic acids) . Amino (NH₂): Enables amidation or alkylation, expanding utility in synthesizing heterocycles or peptidomimetics .

Physicochemical Properties :

  • Lipophilicity follows the trend: Br > Cl > F , impacting membrane permeability in drug design.
  • The Boc group enhances solubility in organic solvents and protects the indole nitrogen from undesired reactions .

Synthetic Applications :

  • The chloro-formyl derivative is pivotal in synthesizing hydroxymethyl (via NaBH₄ reduction) and bromomethyl (via NBS/PPh₃) intermediates .
  • Bromo-formyl analogs are preferred for palladium-catalyzed cross-coupling to introduce aryl or alkyl groups .

Biological Activity

Tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound belongs to the indole family, characterized by a bicyclic structure containing a benzene ring fused to a pyrrole ring. The presence of a formyl group and a chlorine atom at specific positions enhances its reactivity and biological interactions.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit anticancer activity . A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting key signaling pathways, such as the Akt pathway, which is crucial for cell survival and growth .

  • IC50 Values : In related studies, indole derivatives showed IC50 values ranging from submicromolar to micromolar concentrations against various cancer cell lines, indicating potent anticancer effects .

The mechanism through which this compound exerts its effects may involve:

  • Covalent Binding : The formyl group can act as a reactive site for covalent binding with target proteins.
  • Receptor Interaction : The chlorine atom may enhance binding affinity to certain receptors or enzymes involved in tumorigenesis .

Case Studies

  • In Vitro Studies : In vitro experiments have shown that similar indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. For instance, compounds targeting the p53 pathway have been noted for their ability to promote cell cycle arrest and apoptosis in response to DNA damage .
  • Comparative Analysis : A comparative study highlighted that this compound exhibits greater potency than its analogs lacking the chlorine or formyl substituents, suggesting that these functional groups play critical roles in enhancing biological activity .

Data Table: Biological Activity Overview

Activity Type Mechanism IC50 (µM) Reference
AnticancerApoptosis induction0.3 - 10
AntimicrobialInhibition of bacterial growthVaries
Enzyme InhibitionTargeting specific kinasesSubmicromolar

Q & A

Q. How do structural analogs (e.g., 6-bromo or 3-hydroxymethyl derivatives) compare in reactivity?

  • Answer :
  • Electrophilicity : Bromo-substituted analogs show higher reactivity in Ullmann couplings vs. chloro derivatives .
  • Hydroxymethyl Variants : Increased solubility but prone to oxidation; require stabilization (e.g., acetonide protection) .
  • Bioactivity : Chloro derivatives often exhibit better metabolic stability than fluoro analogs in pharmacokinetic studies .

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